molecular formula C16H13N3O4S B2870005 N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide CAS No. 1286698-74-5

N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide

Cat. No.: B2870005
CAS No.: 1286698-74-5
M. Wt: 343.36
InChI Key: JUZBWXUZAALDPP-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a thiophene-2-amido group at position 2 and a 2-methoxyphenyl carboxamide at position 4. This structural arrangement confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery. The oxazole ring contributes to metabolic stability, while the thiophene and methoxyphenyl groups modulate electronic and steric interactions, influencing binding affinity and solubility.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-22-12-6-3-2-5-10(12)17-14(20)11-9-23-16(18-11)19-15(21)13-7-4-8-24-13/h2-9H,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZBWXUZAALDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiophene-2-carboxamido group: This step may involve amide bond formation using reagents like carbodiimides.

    Attachment of the 2-methoxyphenyl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulating cellular processes: Influencing cell signaling, metabolism, or apoptosis.

Comparison with Similar Compounds

Structural Analogues with Oxazole/Thiophene Motifs

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Evidence Source
N-(2-Methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide C₁₆H₁₃N₃O₄S 343.36 g/mol Thiophene-2-amido, 2-methoxyphenyl Under investigation N/A
N-[2-(2-Methoxyphenyl)ethyl]-2-pyrrolidin-2-yl-1,3-oxazole-4-carboxamide C₁₈H₂₁N₃O₃ 327.38 g/mol Pyrrolidin-2-yl, 2-methoxyphenethyl Not reported
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 g/mol Nitrothiophene, trifluoromethylphenyl Antibacterial
VIT-2763 (Orphan Drug for Beta-Thalassaemia) C₂₃H₂₄Cl₃FN₆O₂ 559.82 g/mol Benzimidazole, fluoropyridinyl Iron metabolism modulation

Key Observations :

  • Oxazole vs. Thiazole : Replacement of oxazole with thiazole (as in ) introduces sulfur, enhancing antibacterial activity but reducing metabolic stability .
  • Substituent Impact : The 2-methoxyphenyl group is shared with compounds in and , but its attachment via an ethyl chain () increases lipophilicity compared to direct linkage in the target compound.

Pharmacological Activity Comparison

Table 2: Activity Profiles of Analogues
Compound Class Target/Mechanism Efficacy/IC₅₀ Therapeutic Area Evidence Source
Nitrothiophene carboxamides Bacterial gyrase inhibition MIC: 1–4 µg/mL (E. coli) Antibacterial
Acetamide derivatives (e.g., Compound 39) Kinase inhibition IC₅₀: 0.5–2 µM (cancer cell lines) Oncology
VIT-2763 Hepcidin modulation Phase II clinical trials Beta-thalassaemia

Key Findings :

  • Anti-cancer acetamides () highlight the role of sulfonyl and quinazoline groups, contrasting with the oxazole-thiophene synergy in the target molecule .

Biological Activity

N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following structural components:

  • Aromatic ring : 2-methoxyphenyl
  • Heterocyclic moiety : Thiophene
  • Oxazole ring : Contributes to its biological activity
  • Amide functional group : Enhances solubility and bioavailability

Biological Activity Overview

Research indicates that compounds containing oxazole and thiophene derivatives exhibit various biological activities, including:

  • Anticancer effects
  • Antimicrobial properties
  • Anti-inflammatory activities

Anticancer Activity

Studies have shown that this compound displays significant cytotoxicity against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Cell Line IC50 Value (µM) Reference
MCF-715.63
A54912.34

The IC50 value represents the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

The anticancer mechanism of this compound may involve:

  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins like p53 and activation of caspase pathways have been observed in treated cells .
  • Cell Cycle Arrest : Flow cytometry analysis indicates that this compound can induce G0-G1 phase arrest in cancer cells, preventing further proliferation .
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism or survival pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups (EWGs) enhance activity by increasing electron density at reactive sites.
  • Variations in the Oxazole Ring : Different substitutions can lead to variations in potency and selectivity against cancer cell lines .

Case Studies

Several studies have focused on similar compounds to elucidate their biological potential:

  • Study on Oxadiazole Derivatives : Research indicated that modifications to oxadiazole derivatives resulted in enhanced cytotoxicity against MCF-7 cells, suggesting a promising avenue for developing new anticancer agents .
  • Thiazole Derivatives in Antimalarial Activity : A study highlighted how thiazole derivatives exhibited potent antimalarial effects with low toxicity, demonstrating the versatility of these heterocycles in drug development .

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